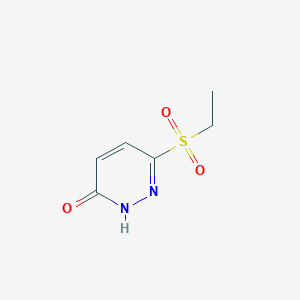![molecular formula C16H22F2N2 B12918604 (3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-25-4](/img/structure/B12918604.png)
(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a cyclopentyl group and a 3,5-difluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, in the presence of catalysts like iridium or rhodium complexes.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions using cyclopentyl halides or cyclopentyl alcohols.
Addition of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group can be added through reductive amination or alkylation reactions using 3,5-difluorobenzyl halides or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are selected to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It may serve as a probe or modulator in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the fluorine atoms, which may affect its binding affinity and selectivity.
N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine: Contains chlorine atoms instead of fluorine, potentially altering its chemical reactivity and biological activity.
N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine: Features methyl groups instead of fluorine, which can influence its steric and electronic properties.
Uniqueness
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine is unique due to the presence of the 3,5-difluorobenzyl group, which imparts distinct electronic and steric characteristics. These properties can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
特性
CAS番号 |
820980-25-4 |
|---|---|
分子式 |
C16H22F2N2 |
分子量 |
280.36 g/mol |
IUPAC名 |
(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H22F2N2/c17-13-7-12(8-14(18)9-13)11-20(15-3-1-2-4-15)16-5-6-19-10-16/h7-9,15-16,19H,1-6,10-11H2/t16-/m0/s1 |
InChIキー |
DYNZACFDBAFXLJ-INIZCTEOSA-N |
異性体SMILES |
C1CCC(C1)N(CC2=CC(=CC(=C2)F)F)[C@H]3CCNC3 |
正規SMILES |
C1CCC(C1)N(CC2=CC(=CC(=C2)F)F)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)

![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)

![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)


![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)



![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
